2-Chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid
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Overview
Description
2-Chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C12H7ClF3N3O2 . It is known for its unique structure, which includes a pyrimidine ring substituted with a chloro group, a trifluoromethyl group, and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-diaminopyrimidine and 3-(trifluoromethyl)aniline.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
2-Chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: A similar compound with a trifluoromethyl group but lacking the phenylamino and carboxylic acid groups.
2-(Trifluoromethyl)pyrimidine-5-carboxylic acid: A compound with a trifluoromethyl group and a carboxylic acid group but lacking the chloro and phenylamino groups.
Uniqueness: 2-Chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H7ClF3N3O2 |
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Molecular Weight |
317.65 g/mol |
IUPAC Name |
2-chloro-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H7ClF3N3O2/c13-11-17-5-8(10(20)21)9(19-11)18-7-3-1-2-6(4-7)12(14,15)16/h1-5H,(H,20,21)(H,17,18,19) |
InChI Key |
BICHEIUVSWSVHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC=C2C(=O)O)Cl)C(F)(F)F |
Origin of Product |
United States |
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